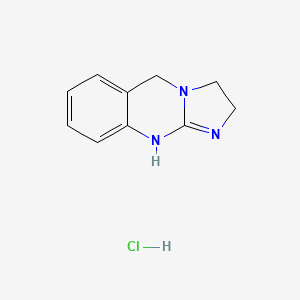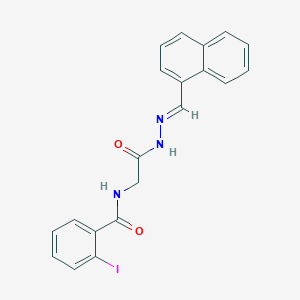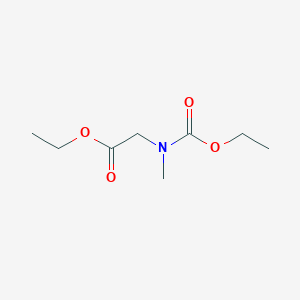
1,2,3,5-Tetrahydroimidazo(2,1-b)quinazoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline hydrochloride is a chemical compound with the molecular formula C10H12ClN3.
Métodos De Preparación
The synthesis of 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline hydrochloride typically involves the reaction of 2-chloro-4,5-dihydroimidazole with 2-aminoacetophenone in dichloromethane at ambient temperature . This reaction yields the desired compound through a series of steps including cyclization and hydrochloride salt formation. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the imidazoquinazoline ring, leading to various reduced forms.
Cycloaddition: The compound can undergo 1,3-dipolar cycloaddition reactions with nitrones to form spiro-isoxazolidines.
Aplicaciones Científicas De Investigación
1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline hydrochloride involves its interaction with specific molecular targets such as α-adrenergic and imidazoline receptors . These interactions can lead to various physiological effects, including vasodilation and blood pressure reduction. The compound’s structure allows it to fit into the binding sites of these receptors, modulating their activity and triggering downstream signaling pathways .
Comparación Con Compuestos Similares
1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline hydrochloride can be compared with other imidazoquinazoline derivatives:
Clonidine: Known for its antihypertensive properties, clonidine also interacts with α-adrenergic receptors but has a different structure.
The uniqueness of 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline hydrochloride lies in its specific interactions with both α-adrenergic and imidazoline receptors, making it a versatile compound for various research and therapeutic applications .
Propiedades
Número CAS |
33376-05-5 |
|---|---|
Fórmula molecular |
C10H12ClN3 |
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline;hydrochloride |
InChI |
InChI=1S/C10H11N3.ClH/c1-2-4-9-8(3-1)7-13-6-5-11-10(13)12-9;/h1-4H,5-7H2,(H,11,12);1H |
Clave InChI |
NZJZCCTUZQERKU-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CC3=CC=CC=C3NC2=N1.Cl |
Números CAS relacionados |
32725-29-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-methylbenzoate](/img/structure/B15082138.png)
![4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15082142.png)
methanone](/img/structure/B15082162.png)
![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15082170.png)
![N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B15082175.png)

![9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol](/img/structure/B15082183.png)
![3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid](/img/structure/B15082205.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15082212.png)

![N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B15082220.png)
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082226.png)

